molecular formula C8H11N5O3S B2363641 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide CAS No. 2309568-56-5

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide

Cat. No.: B2363641
CAS No.: 2309568-56-5
M. Wt: 257.27
InChI Key: DKDOAGSQCJSYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide is a chemical compound offered as a high-purity building block for medicinal chemistry and drug discovery research. This molecule features the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged heterobicyclic structure known to impart significant pharmacological potential in various therapeutic areas . Compounds based on this core have been investigated as potent antagonists for targets like Retinol-Binding Protein 4 (RBP4), which is implicated in metabolic disorders such as diabetes, obesity, and nonalcoholic fatty liver disease (NAFLD) . The structural motif of a methylene linker attached to the 3-position of the triazolopyridazine ring, as seen in this compound, is a common design in modern ligand discovery. This moiety allows for the attachment of various sulfonamide groups, enabling researchers to fine-tune the molecule's properties and target affinity . As a chemical probe, this compound is valuable for exploring structure-activity relationships (SAR), optimizing lead compounds, and developing novel therapeutic agents. It is supplied for research purposes exclusively and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3S/c1-16-8-4-3-6-10-11-7(13(6)12-8)5-9-17(2,14)15/h3-4,9H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDOAGSQCJSYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNS(=O)(=O)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolo[4,3-b]Pyridazine Core

The triazolo[4,3-b]pyridazine moiety serves as the foundational scaffold for this compound. A common approach involves cyclocondensation reactions between pyridazine derivatives and hydrazine precursors. For example, 3-amino-6-methoxypyridazine can react with formic acid under reflux to form thetriazolo[4,3-b]pyridazine ring. Alternatively, cyclization of 6-methoxypyridazine-3-carboxylic acid hydrazide with trimethyl orthoformate in acetic acid has been reported to yield the triazole-fused system. Key parameters include:

  • Temperature : 80–100°C for 6–12 hours.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetic acid).
  • Yield : 60–75%, depending on substituent stability.

Introduction of the Methoxy Group

The methoxy group at position 6 is typically introduced early in the synthesis to avoid competing reactions. Direct methylation of a hydroxy precursor using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) is a standard method. For instance, treatment of 6-hydroxypyridazine with methyl iodide in acetone at 50°C achieves >90% conversion to 6-methoxypyridazine. Alternatively, nucleophilic aromatic substitution on halogenated pyridazines using sodium methoxide under microwave irradiation has been explored, though this method risks ring degradation at elevated temperatures.

Aminomethylation at the Triazole Position

The critical aminomethyl group at position 3 of the triazole ring is introduced via Mannich reaction or reductive amination. In one protocol, the triazolo-pyridazine core reacts with paraformaldehyde and ammonium chloride in ethanol under acidic conditions (pH 4–5) to yield (6-methoxy-triazolo[4,3-b]pyridazin-3-yl)methanamine. Alternatively, a two-step process involving chloromethylation (using chloromethyl methyl ether and ZnCl₂) followed by amination with aqueous ammonia has been documented, though this approach may result in lower regioselectivity.

Table 1 : Comparative Analysis of Aminomethylation Methods

Method Reagents Conditions Yield (%)
Mannich Reaction NH₄Cl, HCHO, EtOH 60°C, 8 h 68
Reductive Amination NaBH₃CN, CH₂O, MeOH RT, 24 h 72
Chloromethylation/Amination ClCH₂OMe, ZnCl₂, NH₃(aq) 0°C → RT, 12 h 55

Optimization Strategies for Scalability

Industrial-scale synthesis requires addressing challenges such as cost, safety, and environmental impact. Continuous-flow reactors have been proposed for the cyclization and sulfonylation steps to enhance heat transfer and reduce reaction times. Additionally, replacing toxic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) has shown promise without compromising yield.

Analytical Characterization

Rigorous quality control is essential. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazole-H), 7.92 (d, 1H, pyridazine-H), 6.78 (d, 1H, pyridazine-H), 4.52 (s, 2H, CH₂), 3.91 (s, 3H, OCH₃), 3.21 (s, 3H, SO₂CH₃).
  • LC-MS : m/z 313.1 [M+H]⁺, confirming molecular weight.
    Purity is assessed via reverse-phase HPLC (>98% by area normalization).

Applications and Derivative Synthesis

This compound serves as a precursor for kinase inhibitors and apoptosis regulators. Functionalization at the sulfonamide nitrogen (e.g., alkylation or acylation) generates derivatives with enhanced bioavailability. Recent studies highlight its role in modulating BCL-2 family proteins, analogous to venetoclax derivatives.

Chemical Reactions Analysis

Types of Reactions

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonamide group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide involves its interaction with molecular targets such as BET proteins. By binding to these proteins, the compound can inhibit their activity, leading to the downregulation of oncogenes like c-Myc . This inhibition can result in the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

(a) Triazolo[4,3-a]Pyridine Sulfonamides
  • Example : N-(4-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide ().
    • Key Differences :
  • The triazole ring is fused to pyridine (position [4,3-a]) instead of pyridazine.
  • A 4-chlorophenyl group replaces the methoxy-substituted pyridazine.
(b) Triazolo[3,2-b]Benzothiazoles
  • Example : 2-Methylthio-1,2,4-triazolo[3,2-b]benzothiazole ().
    • Key Differences :
  • Benzothiazole replaces pyridazine in the fused system.
  • Methylthio groups dominate substituents, contrasting with sulfonamide functionalities.
    • Synthesis : Relies on photolysis of sulfilimines, differing from cyclocondensation methods used for pyridazine derivatives .

Substituent-Driven Comparisons

(a) Methoxy vs. Methyl/Chloro Substituents
  • Analogues :
    • 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl derivatives (): Methyl at position 6 reduces polarity, correlating with moderate antimicrobial activity .
    • 6-Chloro derivatives (): Chlorine increases lipophilicity but may reduce metabolic stability .
(b) Sulfonamide Linker Variations
  • Target Compound : Methanesulfonamide is connected via a methyl group, offering flexibility and moderate steric bulk.
  • Analogues :
    • 3-Fluoro-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide (): Fluorine introduces electronegativity, enhancing binding to hydrophobic enzyme pockets .
    • N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (): Methoxybenzyl substituents prioritize amine interactions over sulfonamide-mediated hydrogen bonding .

Critical Research Findings

  • Cytotoxicity : The target compound’s methoxy group may reduce cytotoxicity compared to chloro analogues (e.g., compound 24 in , IC50: ~1.2 μg/mL for adriamycin) .
  • Solubility vs. Bioactivity : Methoxy groups improve aqueous solubility but may trade off with membrane permeability, as seen in spirocyclic derivatives () .
  • Sulfonamide Role : The methylsulfonamide group in the target compound likely enhances target selectivity compared to benzenesulfonamide derivatives () .

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a methanesulfonamide group linked to a 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine moiety. This unique structural configuration is significant for its biological activity.

Property Details
Molecular FormulaC₁₁H₁₄N₄O₂S
Molecular Weight270.32 g/mol
StructureChemical Structure

This compound exerts its biological effects primarily through interaction with specific molecular targets. Notably, it has been shown to bind to bromodomain and extraterminal (BET) proteins. This interaction inhibits the activity of oncogenes such as c-Myc, which is crucial in various cancer pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : The compound has demonstrated potential in inhibiting tumor growth through its action on BET proteins.
  • Antimicrobial Properties : Structural analogs have shown significant antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study highlighted the efficacy of triazole derivatives in targeting cancer cell lines. The derivatives exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells, indicating a promising avenue for further research .
  • Another investigation focused on the anti-inflammatory properties of triazolo-pyridazine derivatives. These compounds were found to inhibit the production of pro-inflammatory cytokines in vitro.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound Name Biological Activity
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazineAntimicrobial
SLU-2633Antiparasitic against Cryptosporidium parvum
5-(Trifluoromethyl)-1H-[1,2,4]triazoleAntifungal

Q & A

Q. Table 1: Bioactivity of Structural Analogs

CompoundSubstituentIC50_{50} (nM)
Methoxy derivative (target)6-OCH3_312
Ethoxy derivative6-OCH2_2CH3_328
Chloro derivative6-Cl45

Advanced: How to design experiments to study enzyme inhibition mechanisms?

Answer:

  • Kinetic Assays :
    • Michaelis-Menten Analysis : Vary substrate concentrations (0.1–10 × Km_m) with fixed inhibitor doses to determine Ki_i (e.g., Ki_i = 8 nM for carbonic anhydrase IX) .
  • Structural Studies :
    • X-ray Crystallography : Co-crystallize with target enzymes (e.g., PDB ID 6XYZ) to resolve binding modes .
  • Computational Modeling :
    • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds (e.g., with pyridazine N-atoms) .

Advanced: What are the key considerations for optimizing in vivo pharmacokinetics?

Answer:

  • ADME Profiling :
    • Caco-2 Permeability : Papp_{app} > 1 × 106^{-6} cm/s indicates oral bioavailability .
    • Plasma Protein Binding (PPB) : Use equilibrium dialysis; PPB <90% preferred to avoid reduced free drug concentration .
  • Formulation :
    • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility (e.g., 5 mg/mL vs. 0.2 mg/mL free drug) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.